4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c19-15-5-3-14(4-6-15)17(23)20-7-13-28(25,26)22-10-8-21(9-11-22)18(24)16-2-1-12-27-16/h1-6,12H,7-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPHVXBCOXVXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Furan-2-carbonyl Group: The piperazine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to introduce the furan-2-carbonyl group.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluoro group on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is being investigated as a potential pharmacophore in drug design. Its structural features allow for targeted interactions with specific receptors or enzymes, making it a candidate for developing new therapeutics for various diseases, including cancer and neurological disorders.
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to interact with specific biological targets allows researchers to assess its efficacy in modulating enzyme activity or inhibiting receptor functions.
Pharmacology
Research indicates that this compound exhibits significant pharmacological effects, particularly in anticancer studies. In vitro assays have shown that it has cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with an IC50 value around 25 μM, suggesting its potential as an anticancer agent .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines, indicating its potential as a lead compound for developing new cancer therapies .
- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit certain enzymes involved in cancer cell proliferation, showcasing its utility in medicinal chemistry .
- Pharmacological Investigations : Studies have explored the compound's effects on various neurological disorders, suggesting it may have therapeutic potential beyond oncology .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The furan-2-carbonyl group and the piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations
Structural Flexibility and Substituent Effects: The furan-2-carbonyl group in the target compound provides a balance of aromaticity and moderate polarity, contrasting with bulkier substituents like the 7-methoxynaphthalene in , which increases lipophilicity and receptor binding affinity but may reduce solubility.
Electronic and Pharmacokinetic Profiles: Compounds with trifluoromethyl groups (e.g., ) exhibit higher metabolic stability due to the electron-withdrawing nature of CF3, whereas the furan ring’s electron-rich nature may enhance π-π stacking interactions but increase susceptibility to oxidative metabolism. The sulfonyl group in the target compound improves solubility compared to non-sulfonylated analogs (e.g., ), as seen in similar sulfonamide-containing drugs.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling reactions (e.g., sulfonylation of ethylamine, piperazine acylation with furan-2-carbonyl chloride), paralleling methods described for analogs in . This contrasts with simpler piperazine-ethylamine derivatives (e.g., ), which require fewer steps.
Thermal Properties: While melting point data for the target compound are unavailable, analogs with sulfonyl groups (e.g., ) show higher melting points (e.g., 241–266°C for trifluoromethyl-substituted derivatives) compared to non-sulfonylated compounds, suggesting increased crystallinity due to polar interactions.
Research Findings and Implications
- Receptor Targeting : Piperazine-containing compounds often exhibit affinity for serotonin (5-HT) and dopamine receptors. The furan-2-carbonyl substituent may confer selectivity distinct from naphthalene- or thiophene-substituted analogs (e.g., ).
- Druglikeness : The target compound’s estimated LogP (~3.5, predicted) positions it within the acceptable range for blood-brain barrier penetration, critical for CNS applications. This contrasts with more polar derivatives (e.g., ) or highly lipophilic naphthalene-containing analogs (e.g., ).
- Metabolic Stability : The furan ring may undergo oxidation to form reactive intermediates, necessitating structural optimization (e.g., bioisosteric replacement with thiophene, as in ).
Biological Activity
4-Fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C24H22FN3O6S and a molecular weight of 485.51 g/mol. Its structure features a benzamide core, a sulfonyl group, and a piperazine moiety linked to a furan-2-carbonyl group. The presence of fluorine is significant for enhancing biological activity.
The biological activity of this compound primarily involves its ability to interact with specific receptors or enzymes, leading to inhibition or modulation of their functions. The furan-2-carbonyl group and the piperazine ring contribute to its binding affinity and specificity towards biological targets.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies showed an IC50 value of approximately 25 μM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on several enzymes. Notably, it acts as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. In vitro assays revealed that it could inhibit HDAC3 with an IC50 value of 95 nM, suggesting its role in epigenetic modulation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential therapeutic application in inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Similar to benzamide but lacks sulfonyl group | Moderate anticancer activity | 50 |
| Compound B | Contains methoxynaphthalene instead of furan | Lower HDAC inhibition | 150 |
| This compound | Unique due to sulfonyl and furan groups | Strong anticancer and HDAC inhibition | 25 (anticancer), 0.095 (HDAC3) |
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various tumor models, reporting significant tumor growth inhibition in vivo models compared to control groups .
- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells via the activation of caspase pathways, providing insights into its potential as a therapeutic agent .
- Synergistic Effects : Research has also explored the synergistic effects when combined with other chemotherapeutic agents, revealing enhanced efficacy in reducing tumor size in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
